4-(4H-Thiopyran-4-ylidene)-4H-thiopyran
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Overview
Description
4-(4H-Thiopyran-4-ylidene)-4H-thiopyran is a sulfur-containing heterocyclic compound Thiopyrans are analogs of pyrans, where the oxygen atom is replaced by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4H-Thiopyran-4-ylidene)-4H-thiopyran typically involves the cyclization of appropriate precursors containing sulfur. One common method is the reaction of dithioesters with dienes under specific conditions to form the thiopyran ring structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for thiopyran compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4H-Thiopyran-4-ylidene)-4H-thiopyran can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfur atom to form thiols or sulfides using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 4-(4H-Thiopyran-4-ylidene)-4H-thiopyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiopyran ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Thiopyran: The parent compound with a single thiopyran ring.
Dithiins: Compounds with two sulfur atoms in a six-membered ring.
Thiazoles: Five-membered rings containing both sulfur and nitrogen atoms.
Uniqueness
4-(4H-Thiopyran-4-ylidene)-4H-thiopyran is unique due to its specific structure, which includes two thiopyran rings. This structure imparts distinct chemical properties and reactivity compared to other sulfur-containing heterocycles.
Properties
CAS No. |
4380-97-6 |
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Molecular Formula |
C10H8S2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
4-thiopyran-4-ylidenethiopyran |
InChI |
InChI=1S/C10H8S2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H |
InChI Key |
MWIQXVQTLUPWDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=CC1=C2C=CSC=C2 |
Origin of Product |
United States |
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